molecular formula C21H31NOS B5747111 4-[2-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanethioyl]morpholine

4-[2-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanethioyl]morpholine

Cat. No.: B5747111
M. Wt: 345.5 g/mol
InChI Key: KJAAXRDIMJUPAJ-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., alkane, alkene, alkyne, alcohol, ether, amine, etc.) is also identified based on its functional groups .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis would include the reaction conditions, reagents, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the compound’s functional groups, the connectivity of its atoms, and its molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions, among others .


Physical and Chemical Properties Analysis

This includes studying the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as acidity/basicity, reactivity, and stability .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

The safety and hazards associated with the compound would be identified. This could include toxicity data, flammability, reactivity, and any precautions that need to be taken when handling the compound .

Future Directions

Future directions could involve finding new synthetic routes to the compound, discovering new reactions that it undergoes, studying its mechanism of action in more detail, or finding new applications for the compound .

Properties

IUPAC Name

2-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)-1-morpholin-4-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NOS/c1-20(2,3)16-12-15(13-19(24)22-8-10-23-11-9-22)17-6-7-21(4,5)18(17)14-16/h12,14H,6-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAAXRDIMJUPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C=C(C=C21)C(C)(C)C)CC(=S)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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